(2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid
Overview
Description
(2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid is a chiral amino acid derivative. It is characterized by its specific stereochemistry, which is crucial for its biological activity and interactions. This compound is of significant interest in various fields, including chemistry, biology, and medicine, due to its unique structural and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid can be achieved through several methods. One efficient approach involves the enantioselective synthesis from Fmoc-protected Garner’s aldehyde. This method includes a high-yielding two-step synthesis of Fmoc Garner’s aldehyde followed by a Horner–Wadsworth–Emmons reaction to produce the corresponding Fmoc Garner’s enoate. The diastereoselective 1,4-addition of lithium dialkylcuprates to the Fmoc Garner’s enoate is then performed under optimized conditions to achieve high yields and diastereoselectivity .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar enantioselective processes. The use of robust and scalable reaction conditions ensures the efficient production of this compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, affecting its reactivity and interactions.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions are typically optimized to achieve high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with modified functional groups.
Scientific Research Applications
(2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: This compound is studied for its role in various biological processes and its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, including its use as an inhibitor of specific enzymes and as a component of peptide-based drugs.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate the activity of its targets by acting as an inhibitor or activator, depending on the context .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-methylglutamate: This compound shares a similar structure and is used in the study of excitatory amino acid transporters.
(2S,3R)-3-alkyl/alkenylglutamates: These derivatives are synthesized using similar methods and have applications in the development of peptide and peptidomimetic therapeutic agents.
Uniqueness
(2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact selectively with molecular targets makes it a valuable tool in research and therapeutic development.
Properties
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)/t3-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZTXAMTDLRLFP-WUJLRWPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@](C)(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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